molecular formula C12H10F2N2 B11881496 (5-(2,6-Difluorophenyl)pyridin-3-yl)methanamine CAS No. 1346691-85-7

(5-(2,6-Difluorophenyl)pyridin-3-yl)methanamine

Cat. No.: B11881496
CAS No.: 1346691-85-7
M. Wt: 220.22 g/mol
InChI Key: NRHXYASJGUNGCU-UHFFFAOYSA-N
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Description

(5-(2,6-Difluorophenyl)pyridin-3-yl)methanamine: is a chemical compound that features a pyridine ring substituted with a methanamine group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,6-Difluorophenyl)pyridin-3-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzaldehyde and 3-pyridylmethanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include:

    Bulk Synthesis: Utilizing large reactors to handle significant quantities of starting materials.

    Optimization: Fine-tuning reaction conditions to maximize yield and purity.

    Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(5-(2,6-Difluorophenyl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reactions: These reactions often require catalysts such as palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Produces oxides or hydroxyl derivatives.

    Reduction: Yields various amine derivatives.

    Substitution: Results in compounds with different functional groups replacing the original ones.

Scientific Research Applications

(5-(2,6-Difluorophenyl)pyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(2,6-Difluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5-(2,6-Difluorophenyl)pyridin-3-yl)methanol: A closely related compound with a hydroxyl group instead of a methanamine group.

    (5-(2,6-Difluorophenyl)pyridin-3-yl)ethanamine: Similar structure but with an ethylamine group.

Uniqueness

(5-(2,6-Difluorophenyl)pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

1346691-85-7

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

[5-(2,6-difluorophenyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H10F2N2/c13-10-2-1-3-11(14)12(10)9-4-8(5-15)6-16-7-9/h1-4,6-7H,5,15H2

InChI Key

NRHXYASJGUNGCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CN=CC(=C2)CN)F

Origin of Product

United States

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